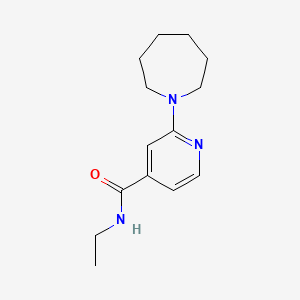
N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide, also known as CDAP or DMAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDAP is a derivative of pyridine and is commonly used as a catalyst in organic synthesis. Its structure consists of a pyridine ring with a carboxamide group and a dimethylamino group attached to the 6th and 2nd position, respectively.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide as a catalyst involves the activation of carbonyl compounds through the formation of an intermediate complex. The dimethylamino group on N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide acts as a nucleophile, attacking the carbonyl group of the substrate and forming a tetrahedral intermediate. The intermediate then collapses, forming the desired product and regenerating the N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide catalyst.
Biochemical and Physiological Effects:
N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide is its high catalytic activity in various organic synthesis reactions. It is also relatively easy to handle and can be used in both solution and solid-phase reactions. However, N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide has some limitations, including its high cost and limited availability. It is also not effective in all types of organic reactions and may require additional optimization for certain substrates.
Orientations Futures
There are several future directions for N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide research, including the development of new synthetic methods and the optimization of existing methods. N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide can also be further explored for its potential in the synthesis of complex natural products and pharmaceuticals. Additionally, the use of N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide in asymmetric synthesis can be expanded, and its mechanism of action can be further elucidated through computational studies.
Méthodes De Synthèse
N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide can be synthesized through various methods, including the reaction of 2-cyanopyridine with cyclopentylamine and dimethylamine. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide. N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide can also be synthesized through the reaction of 2-pyridinecarboxylic acid with cyclopentylamine and dimethylamine.
Applications De Recherche Scientifique
N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide has been widely used as a catalyst in organic synthesis reactions, including acylation, alkylation, and esterification reactions. It has also been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide has shown promising results in the synthesis of chiral compounds, making it a valuable tool in asymmetric synthesis.
Propriétés
IUPAC Name |
N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16(2)12-9-5-8-11(15-12)13(17)14-10-6-3-4-7-10/h5,8-10H,3-4,6-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSNVPRGACHPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)benzoic acid](/img/structure/B7629315.png)

![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)


![(2-Methyl-2,3-dihydroindol-1-yl)-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629365.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)

![[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)
![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629401.png)
